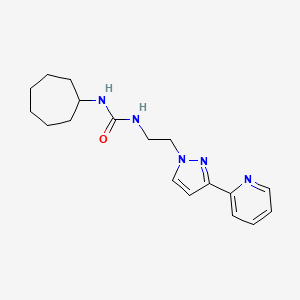

1-cycloheptyl-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthetic approaches to related compounds often involve selective cyclocondensation processes and multicomponent reactions. For instance, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate undergoes selective cyclocondensation with 1,3-dicarbonyl compounds to give pyrazolo[3,4-b]pyridine derivatives, which are relevant to the synthesis of pyridin-2-yl-containing ureas (Lebedˈ et al., 2012). Additionally, the use of urea as a novel organo-catalyst in one-pot, multicomponent synthesis processes has been reported, highlighting an eco-friendly approach to synthesizing functionalized heterocycles (Brahmachari & Banerjee, 2014).

科学的研究の応用

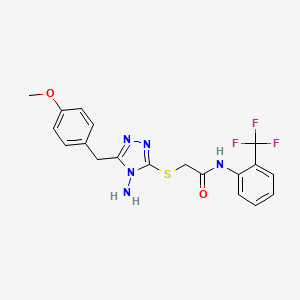

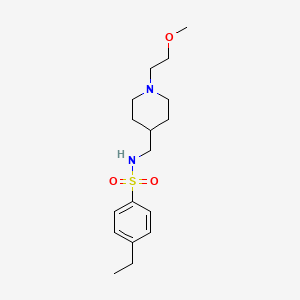

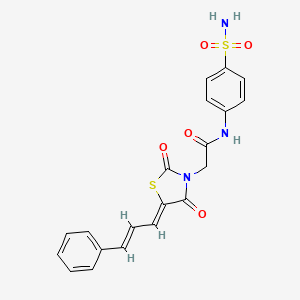

Synthesis and Antibacterial Evaluation of Heterocyclic Compounds

Research into the synthesis of new heterocyclic compounds containing a sulfonamido moiety has been conducted with the aim of identifying potential antibacterial agents. Various active methylene compounds were reacted with a precursor to produce derivatives such as pyran, pyridine, and pyridazine. Additionally, the precursor's reactivity towards hydrazine derivatives led to the creation of pyrazole and oxazole derivatives. Some of these newly synthesized compounds demonstrated significant antibacterial activity in testing (Azab, Youssef, & El-Bordany, 2013).

Oligomeric and Macrocyclic Ureas

A study on the conversion of 1,3-bis-(6-amino-pyridin-2-yl)-urea with N,N'-carbonyldiimidazole at high temperatures resulted in a mixture of cyclic trimers and tetramers. These findings highlight the potential for forming complex urea-based structures that can be applied in various scientific fields, showcasing the versatility of urea derivatives in forming intricate molecular architectures (Gube et al., 2012).

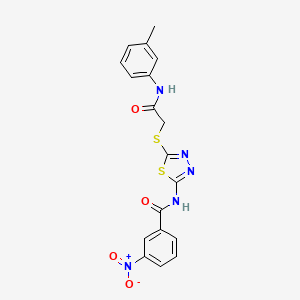

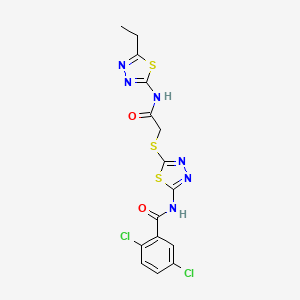

Cytotoxicity and Inhibitory Activities of Pyrazole Derivatives

A series of novel ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates and related compounds were synthesized and evaluated for their inhibitory activity against topoisomerase IIα and in vitro cytotoxicity against various cancer cell lines. This research highlights the potential of pyrazole derivatives as anticancer agents, demonstrating the significance of chemical modifications in enhancing biological activity (Alam et al., 2016).

Recognition of Urea and Its Derivatives

A novel pyridine-incorporated cyclo[6]aramide was designed for the recognition of urea and its derivatives, showcasing the ability to accommodate neutral urea-related guest molecules through multiple hydrogen bonding interactions. This study provides insights into the design of receptors and the understanding of binding modes, which are crucial for the development of sensor and recognition technologies (Kang et al., 2017).

特性

IUPAC Name |

1-cycloheptyl-3-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O/c24-18(21-15-7-3-1-2-4-8-15)20-12-14-23-13-10-17(22-23)16-9-5-6-11-19-16/h5-6,9-11,13,15H,1-4,7-8,12,14H2,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBGRFBHLNUFAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dichlorophenoxy)-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide](/img/structure/B2496325.png)

![N-(3,4-dimethylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2496328.png)

![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2496332.png)

![(1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2496334.png)

![2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-phenylethanone](/img/structure/B2496339.png)

![(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone](/img/structure/B2496340.png)

![N-(3,5-dimethylphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide](/img/structure/B2496344.png)